molecular formula C5H6N2O2S B1403509 Methyl 5-aminothiazole-2-carboxylate CAS No. 1363381-19-4

Methyl 5-aminothiazole-2-carboxylate

Cat. No. B1403509
M. Wt: 158.18 g/mol
InChI Key: GNHSJTPNANDGSA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “Methyl 5-aminothiazole-2-carboxylate” consists of a thiazole ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . The compound also contains a carboxylate group attached to the thiazole ring .


Physical And Chemical Properties Analysis

“Methyl 5-aminothiazole-2-carboxylate” has a molecular weight of 158.18 . It is a solid at room temperature . The compound’s InChI Code is 1S/C5H6N2O2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,6H2,1H3 .

Scientific Research Applications

Epigenetic Regulation and DNA Methylation

Methyl 5-aminothiazole-2-carboxylate is potentially involved in complex biochemical pathways, including epigenetic modifications and DNA methylation processes. In the context of cancer research, it's essential to understand the role of DNA methylation and its aberrant patterns, which are hallmarks of various cancers. Studies have shown that 5-hydroxymethylcytosine (5hmC), an oxidized form of 5-methylcytosine, plays a significant role in DNA demethylation and is actively involved during carcinogenesis. The presence and alterations of 5hmC in cell-free DNA could be pivotal in the early detection, prognosis, and therapeutic strategies in precision oncology, indicating its potential as a novel cancer biomarker (Xu et al., 2021).

Drug Synthesis and Pharmaceutical Impurities

In pharmaceutical research, the synthesis and identification of impurities in drug formulations are critical for ensuring safety and efficacy. Methyl 5-aminothiazole-2-carboxylate derivatives are explored in the context of proton pump inhibitors (PPIs), such as omeprazole, which are widely used in treating conditions like gastroesophageal reflux disease (GERD). Novel methods of synthesizing omeprazole and identifying its pharmaceutical impurities have been developed to enhance the understanding of PPIs' development and optimization. This includes the study of various novel impurities of omeprazole available in marketed formulations, emphasizing the need for continued research in this area to ensure the development of safe and effective PPIs (Saini et al., 2019).

Safety And Hazards

“Methyl 5-aminothiazole-2-carboxylate” is classified under the GHS07 hazard class . The compound carries the signal word “Warning” and has hazard statements H302 and H320 . Precautionary statements include P202, P261, and P280 .

properties

IUPAC Name

methyl 5-amino-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-9-5(8)4-7-2-3(6)10-4/h2H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHSJTPNANDGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-aminothiazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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